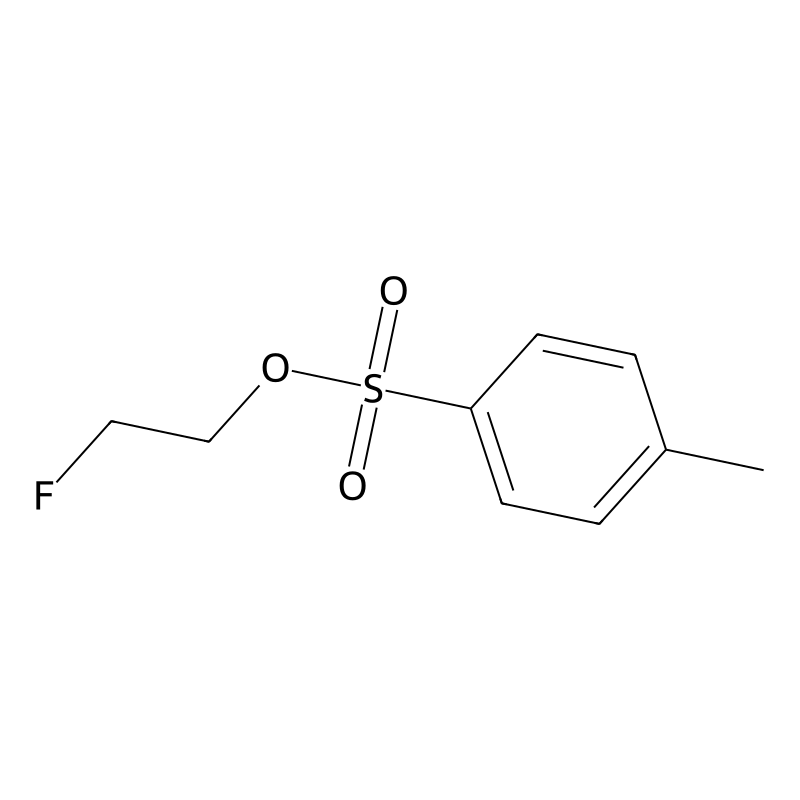

2-Fluoroethyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Fluoroethyl 4-methylbenzenesulfonate, also known as 2-fluoroethyl tosylate, is a chemical compound synthesized for research purposes. Its synthesis involves the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride (tosyl chloride). The resulting product is a white crystalline solid with a melting point of 42-44 °C.

Information on the specific synthesis and characterization methods used for 2-Fluoroethyl 4-methylbenzenesulfonate can be found in various chemical supplier catalogs and databases like PubChem: .

Application in PET Imaging:

The primary application of 2-Fluoroethyl 4-methylbenzenesulfonate in scientific research lies in the development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a nuclear imaging technique used to visualize biological processes within the body.

Researchers have explored the use of 2-Fluoroethyl 4-methylbenzenesulfonate as a precursor for the synthesis of radiolabeled PSMA (prostate-specific membrane antigen) ligands. PSMA is a protein overexpressed on the surface of prostate cancer cells. By attaching a radioactive isotope (e.g., 18F) to a PSMA-specific ligand, researchers can create a PET imaging agent that can target and image prostate cancer tumors.

Studies have shown that 2-Fluoroethyl 4-methylbenzenesulfonate-derived PSMA ligands exhibit promising properties for PET imaging, including high binding affinity to PSMA and favorable pharmacokinetic profiles.

For more details on the use of 2-Fluoroethyl 4-methylbenzenesulfonate in PSMA ligand development, refer to research articles like:

2-Fluoroethyl 4-methylbenzenesulfonate, with the chemical formula C₉H₁₁FO₃S and CAS number 383-50-6, is a sulfonate ester that serves as an important intermediate in organic synthesis. It is also known by several synonyms, including Fluoroethyl p-tosylate and 2-Fluoroethyl tosylate. This compound appears as a clear to pale brown oil, with a density of approximately 1.290 g/cm³ and a boiling point of around 140°C at 1 mmHg .

The structure of 2-Fluoroethyl 4-methylbenzenesulfonate features a fluoroethyl group attached to a para-substituted methylbenzenesulfonate moiety, making it a versatile building block in various

2-Fluoroethyl 4-methylbenzenesulfonate is primarily utilized in nucleophilic substitution reactions due to its ability to act as an electrophile. The fluorine atom enhances the electrophilic character of the carbon atom adjacent to it, facilitating the displacement of the sulfonate group by nucleophiles such as amines or alcohols. This reactivity is crucial for synthesizing various derivatives and complex molecules.

Additionally, it can participate in reactions involving deprotonation, where the sulfonate group can be replaced by other functional groups through various nucleophilic attacks. The compound has been noted for its application in the development of radiolabeled compounds for medical imaging, particularly in positron emission tomography (PET) using fluorine-18 .

The biological activity of 2-Fluoroethyl 4-methylbenzenesulfonate has garnered interest due to its potential as a precursor in synthesizing pharmaceuticals and biologically active compounds. It has been identified as an inhibitor for certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial in drug metabolism . This inhibition can affect the pharmacokinetics of various drugs, making it significant in drug development and safety assessments.

Moreover, its derivatives have been explored for their potential use in targeting specific biological pathways, particularly in cancer research where high-affinity ligands are sought for imaging and therapeutic purposes.

The synthesis of 2-Fluoroethyl 4-methylbenzenesulfonate can be achieved through several methods:

- Nucleophilic Substitution: The most common approach involves reacting 4-methylbenzenesulfonyl chloride with 2-fluoroethanol under basic conditions. This reaction leads to the formation of the sulfonate ester.text

C₆H₄(CH₃)SO₂Cl + C₂H₄FOH → C₉H₁₁FO₃S + HCl - Fluorination Reactions: Alternative methods may include direct fluorination of ethyl sulfonates using fluorinating agents under controlled conditions to introduce the fluorine atom selectively.

- Use of Fluorinated Reagents: Employing commercially available fluorinated reagents that can react with sulfonates to yield the desired product is another viable synthetic route.

These methods are typically conducted under inert atmospheres (such as nitrogen or argon) to prevent moisture interference and ensure high yields .

2-Fluoroethyl 4-methylbenzenesulfonate has several applications across various fields:

- Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific receptors or pathways.

- Radiochemistry: The compound is utilized in creating radiolabeled compounds for imaging studies, especially in cancer diagnostics using positron emission tomography.

- Chemical Research: It acts as a reagent in organic synthesis for developing complex molecules with specific functional groups.

Interaction studies involving 2-Fluoroethyl 4-methylbenzenesulfonate focus on its metabolic pathways and interactions with biological systems. Research indicates that it may alter the metabolism of co-administered drugs due to its inhibitory effects on cytochrome P450 enzymes . Understanding these interactions is vital for assessing drug-drug interactions and optimizing therapeutic regimens.

Several compounds share structural similarities with 2-Fluoroethyl 4-methylbenzenesulfonate. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 4-methylbenzenesulfonate | 0.94 | Lacks fluorine; simpler structure |

| Fluoromethyl 4-methylbenzenesulfonate | 0.85 | Contains a methyl group instead of ethyl |

| (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate | 0.85 | Cyclic structure; different reactivity profile |

| Sodium 4-fluorobenzenesulfinate | 0.63 | Ionic compound; used primarily in industrial applications |

| Pentafluorophenyl 4-Nitrobenzenesulfonate | 0.55 | Contains multiple fluorine atoms; higher reactivity |

Among these compounds, 2-Fluoroethyl 4-methylbenzenesulfonate stands out due to its specific combination of functional groups that confer unique reactivity patterns suitable for diverse applications in organic synthesis and medicinal chemistry .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant